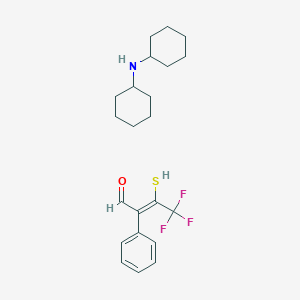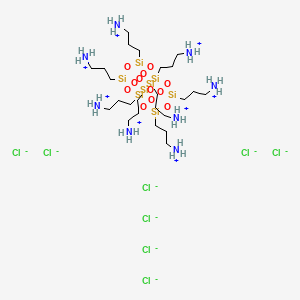
N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexylcyclohexanamine and (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal are two distinct chemical compounds. N-cyclohexylcyclohexanamine, also known as dicyclohexylamine, is an organic compound with the formula C12H23N. It is a secondary amine with two cyclohexyl groups attached to a nitrogen atom. (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal is a compound characterized by the presence of trifluoromethyl, phenyl, and sulfanyl groups attached to a butenal backbone.
準備方法
Synthetic Routes and Reaction Conditions
-
N-cyclohexylcyclohexanamine
Laboratory Synthesis: N-cyclohexylcyclohexanamine can be synthesized by the reaction of cyclohexylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Industrial Production: Industrially, N-cyclohexylcyclohexanamine is produced by the hydrogenation of dicyclohexyl ketone over a nickel catalyst. This method is efficient and scalable for large-scale production.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Laboratory Synthesis: This compound can be synthesized through a multi-step process involving the introduction of trifluoromethyl, phenyl, and sulfanyl groups onto a butenal backbone. Specific reagents and conditions vary depending on the desired stereochemistry and functional group compatibility.
化学反応の分析
Types of Reactions
-
N-cyclohexylcyclohexanamine
Oxidation: N-cyclohexylcyclohexanamine can undergo oxidation to form N-cyclohexylcyclohexanone.
Reduction: It can be reduced to form cyclohexylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Addition Reactions: The double bond in the butenal backbone can undergo addition reactions with various nucleophiles and electrophiles.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
N-cyclohexylcyclohexanamine: Major products include N-cyclohexylcyclohexanone and cyclohexylamine derivatives.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Major products include addition products at the double bond and oxidized forms of the sulfanyl group.
科学的研究の応用
Chemistry
N-cyclohexylcyclohexanamine: Used as a reagent in organic synthesis and as a stabilizer for certain polymers.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.
Biology
N-cyclohexylcyclohexanamine: Investigated for its potential as a bioactive compound with antimicrobial properties.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Studied for its interactions with biological macromolecules and potential therapeutic applications.
Medicine
N-cyclohexylcyclohexanamine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Investigated for its potential as a lead compound in drug discovery.
Industry
N-cyclohexylcyclohexanamine: Used in the production of rubber chemicals, corrosion inhibitors, and surfactants.
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Employed in the synthesis of specialty chemicals and materials.
作用機序
-
N-cyclohexylcyclohexanamine
Molecular Targets: Interacts with enzymes and receptors in biological systems, potentially affecting neurotransmitter pathways.
Pathways Involved: May influence metabolic pathways and signal transduction processes.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Molecular Targets: Binds to specific proteins and enzymes, modulating their activity.
Pathways Involved: Involved in redox reactions and cellular signaling pathways.
類似化合物との比較
-
N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, dicyclohexylamine, and N,N-dimethylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric properties due to the presence of two cyclohexyl groups, affecting its reactivity and interactions.
-
(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Similar Compounds: (E)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal, 4,4,4-trifluoro-2-phenylbut-2-enal, and 4,4,4-trifluoro-2-phenyl-3-sulfanylbutanal.
Uniqueness: The (Z)-configuration and the presence of trifluoromethyl and sulfanyl groups confer distinct chemical and biological properties.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H7F3OS/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h11-13H,1-10H2;1-6,15H/b;9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKWSPFZBUUSET-RJDPJKJLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=C(C(F)(F)F)S)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/S)/C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{6-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}hexyl}triethoxysilane, 98%](/img/structure/B6310319.png)
![chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylaniline](/img/structure/B6310321.png)







